molecular formula C10H9ClN2O2 B7480803 2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide

2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide

Cat. No.: B7480803
M. Wt: 224.64 g/mol
InChI Key: ZHRVBMAXQNGOET-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide is a chemical compound with the molecular formula C10H9ClN2O2. It is known for its unique structure, which includes a chloroacetamide group attached to an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide typically involves the reaction of chloroacetyl chloride with an indole derivative. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-5-10(15)12-7-2-1-6-3-9(14)13-8(6)4-7/h1-2,4H,3,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRVBMAXQNGOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)CCl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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